molecular formula C15H18N2O4 B2529407 N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-ethyloxalamide CAS No. 2034601-45-9

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-ethyloxalamide

Cat. No. B2529407
CAS RN: 2034601-45-9
M. Wt: 290.319
InChI Key: NNZHXMGPERJBTP-UHFFFAOYSA-N
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Description

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-ethyloxalamide, also known as BEO, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BEO is a selective antagonist of the serotonin 5-HT2B receptor, which plays a crucial role in various physiological processes.

Scientific Research Applications

Antimicrobial Activity

The synthesis of cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, along with their corresponding ketoximes and thiosemicarbazones, has been reported. These compounds were tested against eight different microorganisms, demonstrating activity against some of the species studied . The antimicrobial potential of this compound makes it relevant for drug development and combating infections.

Photochemical Energy Storage

The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes, which can split cyclobutane-type pyrimidine dimers in UV-damaged DNA, has implications for photochemical energy storage. The benzofuran ring system plays a role in this process, making compounds like N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-ethyloxalamide interesting candidates for energy-related applications .

Medicinal Chemistry

Benzofuran derivatives appear in many medicinally important compounds. Benzofuran neolignans and nor-neolignans, found in various plants, exhibit insecticidal, fungicidal, antimicrobial, and antioxidant properties. The synthesis of derivatives containing benzofuran groups could lead to novel drugs with diverse biological activities .

Cancer Research

While specific studies on N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-ethyloxalamide are limited, related benzofuran derivatives have been investigated. For instance, hybrid derivatives containing benzofuran and quinazolinone moieties were tested against human breast cancer cells. These studies explore the potential of benzofuran-based compounds in cancer therapy .

Chemical Biology

Understanding the reactivity and behavior of benzofuran derivatives contributes to chemical biology. Researchers study their interactions with enzymes, receptors, and cellular pathways. N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-ethyloxalamide may play a role in modulating biological processes .

properties

IUPAC Name

N'-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-3-16-13(18)14(19)17-9-15(2,20)12-8-10-6-4-5-7-11(10)21-12/h4-8,20H,3,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZHXMGPERJBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-ethyloxalamide

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